molecular formula C30H28O12 B1213573 Peroxyhypocrellin CAS No. 80047-67-2

Peroxyhypocrellin

Cat. No.: B1213573
CAS No.: 80047-67-2
M. Wt: 580.5 g/mol
InChI Key: IJDYTMZCLRHIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxyhypocrellin is a cytotoxic perylenequinone compound that can be obtained through the photooxidation of Hypocrellin A . It belongs to a class of fungal pigments known for their potent photodynamic activity, making them valuable for anticancer and antimicrobial research . Like other hypocrellins, its primary research value lies in its function as a photosensitizer for Photodynamic Therapy (PDT). Upon irradiation with light, photosensitizers generate reactive oxygen species (ROS) such as singlet oxygen, which induce oxidative damage leading to cell death . This mechanism is being explored to target a variety of malignant cell lines and drug-resistant pathogens . The compound's significant cytotoxic activity underscores its potential as a lead compound in developing new therapeutic agents . This compound is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

80047-67-2

Molecular Formula

C30H28O12

Molecular Weight

580.5 g/mol

IUPAC Name

2-acetyl-4,18,25-trihydroxy-3,13,15,20-tetramethoxy-25-methyl-23,24-dioxaheptacyclo[20.2.1.01,6.05,10.07,21.08,17.09,14]pentacosa-3,5,8(17),9,12,15,20-heptaene-11,19-dione

InChI

InChI=1S/C30H28O12/c1-9(31)21-27(40-6)24(34)19-15-11(32)8-13(38-4)16-12(37-3)7-10-14(17(15)16)18-20(26(39-5)25(35)23(10)33)28-29(2,36)30(21,22(18)19)42-41-28/h7-8,16,18,21,23,28,33-34,36H,1-6H3

InChI Key

IJDYTMZCLRHIPL-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=C(C2=C3C14C(C(C5=C(C(=O)C(C6=C(C53)C7=C2C(=O)C=C(C7C(=C6)OC)OC)O)OC)OO4)(C)O)O)OC

Canonical SMILES

CC(=O)C1C(=C(C2=C3C14C(C(C5=C(C(=O)C(C6=C(C53)C7=C2C(=O)C=C(C7C(=C6)OC)OC)O)OC)OO4)(C)O)O)OC

Synonyms

peroxyhypocrellin

Origin of Product

United States

Ii. Biosynthesis, Production, and Synthetic Derivatization Research of Peroxyhypocrellin

Elucidation of Peroxyhypocrellin Biosynthetic Pathways

The biosynthesis of hypocrellins, the direct precursors to this compound, is a complex process involving a series of enzymatic reactions. Research has focused on identifying the genes and enzymes responsible for constructing the characteristic perylenequinone core.

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Oxidoreductases)

The backbone of hypocrellin is assembled by a Type I polyketide synthase (PKS). mdpi.comnih.govnih.govnih.gov These large, multi-domain enzymes catalyze the iterative condensation of simple acyl-CoA units to form a polyketide chain. mdpi.commdpi.com In the case of hypocrellins, the pathway is believed to start with acetyl-CoA and malonyl-CoA, which undergo a series of condensations and cyclizations to form the fundamental perylenequinone structure. mdpi.commdpi.comd-nb.info

Following the initial synthesis of the polyketide chain by PKS, a suite of tailoring enzymes modifies the structure to create the final hypocrellin molecules. These enzymes include:

Oxidoreductases : FAD/FMN-dependent oxidoreductases are crucial for the redox reactions that modify the polyketide intermediate. mdpi.comnih.govnih.govresearchgate.netmdpi.com

Monooxygenases : These enzymes, including cytochrome P450, are involved in hydroxylation and other oxidative modifications of the core structure. mdpi.comnih.govresearchgate.nettandfonline.com

O-methyltransferases (Omef) : These enzymes are responsible for adding methyl groups to the molecule, a key step in the formation of specific hypocrellin derivatives. mdpi.comnih.gov

Multicopper Oxidases : These enzymes are also implicated in the biosynthetic pathway. mdpi.comresearchgate.net

The coordinated action of these enzymes, starting with PKS, builds the hypocrellin A molecule, which can then be converted to this compound through a non-enzymatic, light-induced reaction with molecular oxygen. d-nb.infonih.gov

Genetic Regulation and Gene Cluster Analysis in this compound Bioproduction

The genes responsible for hypocrellin biosynthesis are organized into a biosynthetic gene cluster (BGC). nih.govfrontiersin.orgcam.ac.ukresearchgate.net The sequencing of the Shiraia bambusicola genome has been instrumental in identifying this cluster and its constituent genes. nih.govoup.com The hypocrellin BGC shows homology with gene clusters for other perylenequinones, such as cercosporin (B1668469) and elsinochrome, which has aided in its elucidation. mdpi.comfrontiersin.orgcam.ac.ukresearchgate.net

Key findings from genetic analysis include:

Identification of the HA Gene Cluster : Whole-genome sequencing of S. bambusicola S4201 led to the identification of a rich set of secondary metabolite BGCs, including the putative cluster for hypocrellin A (HA). nih.gov Comparative transcriptomics between HA-producing and non-producing mutant strains helped to verify the genes within the cluster. tandfonline.comresearchgate.net

Role of Transcription Factors : A zinc finger transcription factor, designated zftf (or SbTF), has been identified within the BGC and shown to be a key regulator of hypocrellin biosynthesis. mdpi.comtandfonline.comnih.gov Overexpression of this transcription factor has been demonstrated to significantly increase the production of hypocrellin A. tandfonline.comnih.gov

Gene Disruption Studies : Functional analysis through the knockout of specific genes within the cluster has helped to confirm their roles in the biosynthetic pathway. frontiersin.orgcam.ac.uk These genetic manipulations often result in changes in pigment color due to the accumulation of different biosynthetic intermediates. frontiersin.org

Precursor Incorporation Studies in this compound Biosynthesis

The biosynthesis of the hypocrellin scaffold begins with simple, primary metabolic building blocks. The pathway initiates with the synthesis of the polyketide core, which relies on a sufficient supply of acetyl-CoA as a crucial precursor substrate. mdpi.commdpi.com

By analogy with other well-studied perylenequinones like cercosporin and through genomic analysis, the proposed pathway for hypocrellin A starts with acetyl-CoA and malonyl-CoA. mdpi.comd-nb.info These precursors are condensed by the polyketide synthase (PKS) enzyme. The process continues through a series of enzymatic steps, including condensations and cyclizations, to form nor-toralactone, a common intermediate in perylenequinone biosynthesis. nih.govmdpi.com Subsequent modifications by tailoring enzymes lead to the final hypocrellin structure. mdpi.com Recently, a long-postulated biosynthetic precursor to hypocrellins was isolated and characterized from a Shiraia-like fungal species (strain MSX60519), providing further evidence for the proposed pathway. acs.orgresearchgate.net

Fungal Sources and Biotechnological Production Strategies in this compound Research

This compound is obtained from its parent compounds, hypocrellins, which are primarily produced by specific fungi. Research has focused on both identifying these natural sources and developing biotechnological methods to enhance production.

Investigation of Primary Producer Fungi (e.g., Hypocrella bambusae, Shiraia bambusicola)

The primary and traditional sources of hypocrellins are the fungi Hypocrella bambusae and Shiraia bambusicola. frontiersin.orgresearchgate.netnih.govtandfonline.comhilarispublisher.com These fungi are parasitic on bamboo, where they form fruiting bodies known as stroma. nih.govfrontiersin.orgtandfonline.com

Shiraia bambusicola : This is the most extensively studied producer of hypocrellins. d-nb.infonih.govoup.com The stromata of S. bambusicola have been used for centuries in traditional Chinese medicine. frontiersin.orgoup.comresearchgate.net Natural cytotoxic this compound has been directly isolated from S. bambusicola. hilarispublisher.com

Hypocrella bambusae : This fungus is another well-known natural source from which hypocrellins were first isolated. frontiersin.orgresearchgate.netnih.gov

While these fungi are the original sources, the yield of hypocrellins from wild-harvested stromata is often low and insufficient to meet demand, prompting a shift towards laboratory-based production methods. tandfonline.comnih.gov

Exploration of Novel Microbial Strains for this compound Production

To overcome the limitations of harvesting wild fungi, researchers are exploring alternative microbial sources and biotechnological strategies to improve the yield of hypocrellins.

Endophytic Fungi : Several studies have isolated endophytic fungi—fungi that live within plant tissues without causing disease—that can produce hypocrellins. tandfonline.comnih.gov Strains such as Shiraia-like endophytes have shown promising capabilities for hypocrellin production. tandfonline.com Other non-bamboo associated fungi, including Penicillium chrysogenum and the endolichenic fungus Phaeosphaeria sp., have also been identified as producers of hypocrellins and other perylenequinones. frontiersin.orgtandfonline.comnih.govnih.gov

Biotechnological Strategies : Various techniques are being employed to increase production yields in laboratory settings, primarily through submerged fermentation. mdpi.comnih.govtandfonline.com

StrategyDescriptionExample Organism/SystemKey Findings
Genetic Engineering Overexpression of key biosynthetic genes or regulatory factors.Shiraia bambusicolaOverexpression of the zftf transcription factor or a di-domain protein and a hydroxylase gene increased hypocrellin production significantly. nih.govfrontiersin.org
CRISPR/Cas9 Editing Simultaneous editing of multiple genes related to precursor supply and the central hypocrellin pathway.Shiraia bambusicolaAchieved a yield of 8632 mg/L of hypocrellin, a 12-fold increase over the wild-type strain. mdpi.com
Elicitation Addition of biotic or abiotic elicitors to the culture medium to stimulate secondary metabolite production.Shiraia bambusicolaAddition of a protein activator (PB90) from Phytophthora boehmeriae increased yield to 278.71 mg/L. nih.govmdpi.com Co-culture with certain Pseudomonas isolates also boosted production. mdpi.com
Heterologous Expression Transferring the hypocrellin biosynthetic gene cluster into a different, fast-growing fungal host.Aspergillus speciesEngineered Aspergillus has been successfully used to produce hypocrellins and other perylenequinones, facilitating pathway elucidation. frontiersin.orgcam.ac.uk

These advanced strategies are paving the way for a more sustainable and high-yield supply of hypocrellins, and by extension, their photooxidized derivative, this compound.

Optimization of Fermentation Parameters for Enhanced this compound Yield

The production of this compound is contingent on the efficient synthesis of its precursor, hypocrellin A (HA), through fungal fermentation. The yield of these vital precursors is highly sensitive to the culture conditions. tandfonline.comscialert.net Optimizing fermentation parameters is a critical strategy to enhance the productivity of hypocrellin-producing strains, thereby increasing the available substrate for conversion to this compound. mdpi.com Key parameters that are manipulated include nutrient sources (carbon and nitrogen), pH, temperature, and aeration/agitation. patsnap.commdpi.com

Researchers have found that different carbon sources significantly impact the growth of Shiraia strains and the biosynthesis of individual perylenequinones. tandfonline.com For instance, while glucose is a common carbon source, studies have shown that fructose (B13574), sucrose, and maltose (B56501) can lead to higher yields in specific strains like Shiraia sp. Slf14. tandfonline.com Similarly, organic nitrogen sources such as yeast extract and peptone are generally more effective than inorganic sources. tandfonline.com The systematic optimization of these factors, often using statistical methods like response surface methodology, is crucial for maximizing yield in submerged liquid cultures. researchgate.net For example, a study on Shiraia sp. strain ZZZ816 identified xylose and maltose as suitable carbon sources for HA production. tandfonline.com Another investigation with endophytic Shiraia sp. Slf14 reported that fructose at a concentration of 60 g/L favored a total perylenequinone production of 1,753.64 mg/L. tandfonline.com

The physical environment of the fermentation is also paramount. gfi.org Temperature affects microbial enzyme activity and growth rates, with most Shiraia species favoring temperatures between 30°C and 37°C. patsnap.commdpi.com The pH of the medium influences nutrient uptake and metabolic pathways; maintaining an optimal pH, typically between 6.5 and 7.2, is essential for robust production. patsnap.commdpi.com Agitation and aeration rates in a bioreactor determine the dissolved oxygen concentration, which can be a limiting factor in aerobic fermentations. patsnap.com

ParameterFungal StrainOptimized ConditionResulting Yield/Observation
Carbon SourceEndophytic Shiraia sp. Slf14Fructose (60 g/L)Favored total perylenequinone production of 1,753.64 mg/L. tandfonline.com
Carbon SourceShiraia sp. strain ZZZ816Xylose and MaltoseFound to be suitable for Hypocrellin A production. tandfonline.com
Nitrogen SourceGeneral Shiraia strainsOrganic sources (yeast extract, peptone)Generally more favorable for hypocrellin production than inorganic sources. tandfonline.com
TemperatureGeneral microbial fermentation30°C - 37°COptimal range for promoting growth and production. mdpi.com
pHGeneral microbial fermentation6.5 - 7.2Optimal range for maximizing enzyme activity. mdpi.com

Role of Elicitation Strategies in this compound Biosynthesis Enhancement

Elicitation is a highly effective biotechnological strategy for boosting the production of secondary metabolites in fungal cultures. tandfonline.comfrontiersin.org This involves the addition of small quantities of substances, known as elicitors, to the culture medium, which trigger a defense or stress response in the fungus, often leading to the upregulation of specific biosynthetic pathways. springerprofessional.deresearchgate.net Both biotic and abiotic elicitors have been successfully employed to enhance the yield of hypocrellins. researchgate.netsciopen.com

Biotic elicitors are derived from biological sources. springerprofessional.de Studies have shown that adding mycelial extracts from other fungi, such as Aspergillus niger or Trametes sp., can significantly increase hypocrellin production in S. bambusicola cultures, with reported increases of up to 7.4-fold. researchgate.net A protein elicitor, PB90, isolated from Phytophthora boehmeriae, was found to increase cell wall permeability and induce secondary metabolite synthesis in S. bambusicola. researchgate.netmdpi.com Lipopolysaccharides from bacteria associated with Shiraia fruiting bodies have also been identified as potent elicitors that act via nitric oxide signaling. tandfonline.com

Abiotic elicitors are of non-biological origin and include metal ions, chemical compounds, and physical stimuli like light. springerprofessional.deresearchgate.net The rare-earth element lanthanum and the signaling molecule sodium nitroprusside (a nitric oxide donor) have been shown to stimulate hypocrellin biosynthesis. researchgate.netnih.gov Light is another critical abiotic factor; red light can up-regulate the expression of hypocrellin synthesis genes, while blue light has been shown to enhance HA production under specific intermittent exposure conditions. nih.govresearchgate.net For example, intermittent blue light at 200 lx for 6 hours per day stimulated HA production to 242.76 mg/L, a 2.27-fold increase compared to the dark control. researchgate.net

Elicitor TypeSpecific ElicitorTarget FungusObserved Effect
Biotic (Fungal)Mycelial extracts of Trametes sp.S. bambusicolaHA production increased to 102.60 mg/L (7.4-fold increase). researchgate.net
Biotic (Fungal)Mycelial extracts from Aspergillus nigerS. bambusicola6.2-fold increase in hypocrellin production. researchgate.net
Biotic (Protein)PB90 from Phytophthora boehmeriaeS. bambusicolaIncreased cell wall permeability and induced metabolite synthesis. researchgate.netmdpi.com
Abiotic (Metal Ion)LanthanumS. bambusicolaStimulated hypocrellin production by enhancing gene expression. nih.gov
Abiotic (Chemical)Sodium nitroprusside (NO donor)Shiraia mycelium culturesEnhanced HA content by 178.96% in mycelia and stimulated its efflux. researchgate.net
Abiotic (Light)Red lightS. bambusicolaUp-regulated expression of genes for hypocrellin A. nih.gov
Abiotic (Light)Intermittent blue light (200 lx, 6h/day)Shiraia sp. S8HA production reached 242.76 mg/L (2.27-fold increase). researchgate.net

Symbiotic and Endophytic Fungi Contributions to this compound Analogues

Endophytic fungi, which reside within the tissues of living plants without causing disease, are a rich source of bioactive natural products. nih.gov Recently, Shiraia-like endophytic fungi isolated from bamboo have emerged as promising producers of hypocrellins and their analogues. tandfonline.comnih.govmdpi.com In some cases, these endophytic strains exhibit significantly higher production yields than the parasitic S. bambusicola strains from which hypocrellins were first discovered. nih.govmdpi.com This is particularly important as many cultured strains of S. bambusicola lose their ability to produce these compounds. nih.govmdpi.com

A significant finding was the isolation of Pseudoshiraia conidialis, a novel endophytic genus, from various bamboo species. nih.govmdpi.com One strain, P. conidialis CNUCC 1353PR, was reported to have a total perylenequinone production of 1410.13 mg/L, a remarkably high yield for a wild-type strain. nih.govmdpi.com These endophytic fungi not only produce known hypocrellins but also a diversity of other perylenequinone derivatives, expanding the chemical space of potential precursors for this compound analogues. tandfonline.com The discovery that fungi outside of the Shiraiaceae family, such as an endophytic Penicillium chrysogenum, can also produce hypocrellin B and C further broadens the potential sources for these compounds. tandfonline.com

Chemical Synthesis and Semisynthesis of this compound and Its Analogues

While fermentation is the primary source of natural hypocrellins, chemical synthesis and semisynthesis provide indispensable tools for accessing this compound, creating novel analogues with potentially improved properties, and studying structure-activity relationships. tandfonline.comresearchgate.net

Key strategies in synthesizing the core structure often involve:

Oxidative Biaryl Coupling: This step is crucial for creating the central bi-naphthalene linkage. Enantioselective methods using copper catalysts have been developed to control the axial chirality of the molecule. nih.govacs.orgnih.gov

Transannular Aldol (B89426) Cyclization: A biomimetic 1,8-diketone aldol reaction is often used to construct the unique seven-membered ring that characterizes the hypocrellin family. nih.govnih.govacs.org

Aromatic Decarboxylation: Mild, palladium-catalyzed decarboxylation methods have been employed to introduce specific functionalities. nih.gov

These synthetic routes are often convergent, allowing for the late-stage introduction of different side chains, which facilitates the creation of a library of analogues. nih.gov

Achieving regioselectivity (control over the position of reactions) and stereoselectivity (control over the 3D arrangement of atoms) is paramount for synthesizing specific, biologically active derivatives. jocpr.com In the context of hypocrellins and their analogues, this control is particularly challenging but essential.

Key approaches include:

Catalyst-Controlled Reactions: The use of transition metal catalysts (e.g., ruthenium, iridium) can direct reactions to specific sites on the molecule. jocpr.com

Dynamic Stereochemistry Transfer: In the synthesis of hypocrellin A, the stable helical stereochemistry of a perylenequinone intermediate is used to dictate the stereochemistry of the newly formed centers during the aldol cyclization step. nih.govnih.gov

Substrate Control: Modifying the starting material with protecting or directing groups can guide subsequent reactions to the desired position. jocpr.com For example, strategies have been developed for the selective alkylation of advanced intermediates to produce unnatural congeners. nih.gov

These advanced synthetic methods allow chemists to create specific isomers and novel analogues that are not accessible from natural sources, providing powerful tools for research. nih.gov

This compound is the product of a self-sensitized photooxidation reaction of hypocrellins. mdpi.combioone.orgasm.orgpreprints.org This transformation requires light and molecular oxygen. The mechanism involves both Type I (electron/hydrogen transfer) and Type II (singlet oxygen) photosensitization pathways, which compete with each other. mdpi.comdocksci.com

The generally accepted mechanism for the formation of this compound from hypocrellin A involves the following key steps, primarily driven by a Type II process: bioone.orgnih.gov

Photoexcitation: The hypocrellin molecule absorbs light, promoting it to an excited singlet state, which then converts to a longer-lived triplet state.

Singlet Oxygen Generation: The excited triplet-state hypocrellin transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov

Tautomerization and Anion Formation: The photoexcited hypocrellin can tautomerize and dissociate to form an anion. nih.gov

Endoperoxide Formation: The hypocrellin anion reacts with the generated singlet oxygen in a [4+2] cycloaddition-like reaction to form an unstable endoperoxide intermediate. nih.gov

Rearrangement and Cycloreversion: This endoperoxide rapidly rearranges to form a dioxetane intermediate, which then undergoes cycloreversion (breaks apart) to yield the final, more stable this compound product. nih.gov

This photochemical transformation is sensitive to factors like pH and the polarity of the solvent. bioone.orgnih.gov Understanding this mechanism is crucial for controlling the conversion of hypocrellins into this compound and for designing new photosensitizers.

Design and Generation of this compound Derivatives for Research Purposes

The therapeutic application of naturally occurring peroxyhypocrellins is often limited by characteristics such as poor water solubility and suboptimal absorption in the therapeutic window for photodynamic therapy (PDT) (600–900 nm). mdpi.com To overcome these limitations and enhance their potential as photosensitizers for research, scientists focus on creating synthetic derivatives. This process involves the rational design and chemical modification of the parent molecule to optimize its physicochemical and photobiological properties. mdpi.comrsc.org The goal is to develop analogues with improved efficacy, better targeting, and enhanced performance in biological systems. nih.gov

Rational Design Principles for this compound Analogues

Rational design of this compound analogues is guided by structure-activity relationship (SAR) studies. wikipedia.org SAR analysis helps determine which parts of the molecule are responsible for its biological effects, allowing for targeted modifications to improve its potency and characteristics. wikipedia.orgmdpi.com The core principle is to modify the this compound structure to enhance desired properties while minimizing negative attributes.

Key design principles include:

Improving Hydrophilicity: A primary challenge with peroxyhypocrellins is their inherent hydrophobicity, which limits their use in aqueous biological environments. mdpi.com Design strategies often involve introducing hydrophilic groups, such as amino acids, polyethylene (B3416737) glycol (PEG), or charged moieties, to the hypocrellin backbone. These modifications are typically made at the C-4 and C-7 carboxylic acid groups or the side chains without disrupting the core perylenequinone structure essential for photosensitization.

Enhancing Photodynamic Efficiency: The effectiveness of a photosensitizer is linked to its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon light activation. mdpi.comnih.gov Design principles focus on modifications that increase the quantum yield of singlet oxygen and extend the molecule's absorption into the red and near-infrared regions of the spectrum, where light has deeper tissue penetration. mdpi.com

Introducing Targeting Moieties: To increase selectivity for specific cells or tissues, such as tumors, this compound can be conjugated with targeting molecules. nih.gov These can include antibodies, peptides, or other ligands that bind to receptors overexpressed on the surface of target cells. This strategy aims to concentrate the photosensitizer at the desired site, increasing local efficacy and reducing off-target effects.

Modulating Redox Properties: The redox behavior of the perylenequinone core is fundamental to its photodynamic activity. acs.org Rational design can involve altering substituent groups on the aromatic rings to fine-tune the molecule's reduction potential, which can influence the pathways of ROS generation (Type I vs. Type II mechanisms). mdpi.com The Type I reaction involves electron or hydrogen transfer, creating free radicals, while the Type II reaction generates singlet oxygen through energy transfer to molecular oxygen. mdpi.com

Chemical Modification Strategies to Optimize Research Characteristics

Building on rational design principles, various chemical synthesis strategies are employed to generate this compound derivatives with optimized characteristics for research. sigmaaldrich.comox.ac.uk These modifications aim to create a library of compounds that can be tested for improved performance in photodynamic applications.

Common chemical modification strategies include:

Esterification and Amidation: The carboxylic acid groups of hypocrellins are common targets for modification. Esterification or amidation with various alcohols or amines can introduce a wide range of functional groups. For instance, creating amino acid derivatives can significantly improve water solubility and may enhance cellular uptake.

Side-Chain Modification: The side chains on the perylenequinone skeleton offer another site for chemical alteration. Modifications here can influence the molecule's steric and electronic properties, which in turn can affect its photophysical behavior and interaction with biological targets.

Conjugation Chemistry: Attaching larger molecules, such as targeting ligands or solubility enhancers like PEG, requires specific conjugation chemistries. This often involves activating the carboxylic acid groups to form a reactive intermediate that can then be coupled with the desired moiety.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine, iodine) onto the aromatic core is a known strategy to enhance the efficiency of intersystem crossing—the process where the molecule transitions from its excited singlet state to the longer-lived triplet state. nih.gov This longer triplet lifetime generally leads to a higher quantum yield of singlet oxygen, thereby increasing photodynamic potency.

The table below summarizes examples of modification strategies and their impact on the research characteristics of this compound.

Table 1: Examples of this compound Derivative Modifications and Their Research Outcomes

Derivative Class Modification Strategy Targeted Characteristic Observed Outcome in Research Models
Amino Acid Conjugates Amidation at carboxylic acid groups with amino acids (e.g., lysine, arginine). Improved Water Solubility & Cellular Uptake Derivatives showed significantly increased water solubility and enhanced photodynamic activity against cancer cell lines compared to the parent compound.
Polyethylene Glycol (PEG) Derivatives Covalent attachment of PEG chains to the hypocrellin core. Increased Hydrophilicity & Biocompatibility PEGylated derivatives demonstrated improved solubility in biological media and prolonged circulation times in research models. frontiersin.org
Targeted Ligand Conjugates Conjugation with molecules like folic acid or specific peptides. Target-Specific Accumulation Folic acid-conjugated hypocrellin showed selective accumulation in cancer cells overexpressing the folate receptor, leading to targeted cell killing upon irradiation.

Table 2: List of Chemical Compounds

Compound Name
This compound
Polyethylene glycol (PEG)
Singlet oxygen

Iii. Advanced Mechanistic Investigations of Peroxyhypocrellin Biological Activity

Photodynamic Mechanisms of Action of Peroxyhypocrellin

The core of this compound's activity lies in its function as a photosensitizer. When activated by light, it can trigger a cascade of events leading to the formation of cytotoxic species. mdpi.commdpi.com The entire process is contingent on three components: the photosensitizer (this compound), light of a suitable wavelength, and the presence of molecular oxygen. wikipedia.org

Upon light absorption, photosensitizers like this compound can initiate two primary types of photochemical reactions, both of which result in the production of reactive oxygen species (ROS). nih.gov ROS are highly reactive chemicals, including singlet oxygen and free radicals like superoxide (B77818), which can cause significant damage to cellular components. wikipedia.orgsmw.ch

The photodynamic action of photosensitizers is generally categorized into Type I and Type II mechanisms, which can occur concurrently. photobiology.infomdpi.comfiveable.me The balance between these two pathways can be influenced by factors such as the concentration of oxygen and the substrate. photobiology.inforsc.org

Type I Reaction: In this pathway, the light-excited photosensitizer interacts directly with a substrate molecule (e.g., a biomolecule or a solvent molecule). nih.govresearchgate.net This interaction typically occurs via hydrogen atom or electron transfer, leading to the formation of radical ions or free radicals. researchgate.netresearchgate.net These radicals can then react with molecular oxygen to produce other ROS, such as the superoxide anion radical (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.govnih.gov For related hypocrellin derivatives, studies have shown the photogeneration of semiquinone anion radicals in oxygen-free solutions, which can then react with oxygen to form superoxide anion radicals. rsc.org

Type II Reaction: This pathway involves the transfer of energy from the excited triplet state of the photosensitizer directly to ground-state molecular oxygen (³O₂). photobiology.infonih.gov This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂), a potent oxidizing agent and the major cytotoxic species in many photodynamic therapy applications. mdpi.come-ce.orgnih.gov The photosensitizer then returns to its ground state, ready to be excited again. photobiology.info This process is highly efficient for many perylenequinones. ncats.io

Research on 14-carboxyl hypocrellin B, a derivative of Hypocrellin B, has demonstrated that the competition between Type I and Type II reactions is dependent on the oxygen content in the surrounding tissue, highlighting the dynamic nature of ROS production. rsc.org

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. researchgate.netkuleuven.be The determination of this quantum yield is a critical parameter for evaluating the potential efficacy of a photosensitizer in photodynamic applications. mdpi.comnih.gov

While specific quantum yield data for this compound is not extensively documented in the reviewed literature, values for its parent compounds and their derivatives provide important context. The quantum yield can be determined directly by measuring the characteristic near-infrared phosphorescence of singlet oxygen or indirectly using chemical traps. kuleuven.bemdpi.com

A study on a chemically modified derivative, 14-carboxyl hypocrellin B (HBO₂H), estimated its singlet oxygen quantum yield to be 0.63 in chloroform, using Hypocrellin B (HB) with a quantum yield of 0.76 as a reference. rsc.org The high quantum yields of these related compounds underscore the potential of the hypocrellin scaffold, and by extension this compound, to be an efficient producer of singlet oxygen.

Table 1: Singlet Oxygen Quantum Yields of Related Hypocrellin Compounds

Compound Quantum Yield (ΦΔ) Solvent Reference Compound (ΦΔ)
14-carboxyl hypocrellin B 0.63 Chloroform Hypocrellin B (0.76)

The photophysical properties of a photosensitizer dictate its interaction with light and its behavior within a biological environment. diva-portal.orgresearchgate.net Perylenequinones like hypocrellins possess distinct photophysical characteristics. mdpi.com

Absorption Spectrum: Hypocrellins exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum. However, a significant limitation for their direct use in clinical photodynamic therapy is their relatively weak absorption in the "therapeutic window" (600–900 nm), where light has maximum penetration depth in tissue. nih.govmdpi.com

Solubility and Aggregation: Hypocrellins are inherently hydrophobic (lipophilic), which leads to poor solubility in aqueous environments like blood plasma. nih.govmdpi.com This hydrophobicity can cause the molecules to aggregate, which often reduces their photosensitizing efficiency. nih.gov However, this same property facilitates their partitioning into lipid-rich biological structures such as cell membranes and organelles, which is crucial for their biological activity. mdpi.com The photophysical properties, including absorption and fluorescence emission, are highly sensitive to the surrounding environment, such as the polarity of the solvent. diva-portal.orgmdpi.com

The generation of reactive oxygen species by this compound is initiated by a series of energy transfer events, commonly illustrated by a Jablonski diagram. mdpi.com

Excitation: Initially, the this compound molecule is in its lowest energy electronic state, the ground singlet state (S₀). Upon absorbing a photon of light with the appropriate energy, an electron is promoted to a higher energy level, transitioning the molecule to an excited singlet state (S₁). mdpi.comphotobiology.info This state is typically short-lived.

Intersystem Crossing: From the excited singlet state, the molecule can undergo a process called intersystem crossing. This involves a change in the spin of the excited electron, transitioning the molecule to a slightly lower energy but much longer-lived excited triplet state (T₁). photobiology.infomdpi.com The long lifetime of the triplet state is crucial as it provides a greater opportunity for the molecule to interact with its surroundings. photobiology.info

Energy Transfer to Oxygen (Type II): The triplet-state photosensitizer can collide with a ground-state oxygen molecule (which is naturally in a triplet state, ³O₂) and transfer its excess energy. This process de-excites the photosensitizer back to its ground state (S₀) and simultaneously excites the oxygen to singlet oxygen (¹O₂). photobiology.infonih.gov

Electron Transfer (Type I): Alternatively, the triplet-state photosensitizer can react directly with a nearby substrate through electron or hydrogen atom transfer, initiating the Type I photoreaction pathway. mdpi.comresearchgate.net

Singlet Oxygen and Reactive Oxygen Species (ROS) Generation by this compound

Cellular and Subcellular Targets of this compound Activity

The effectiveness and mechanism of cell killing in photodynamic therapy are highly dependent on the subcellular localization of the photosensitizer. mdpi.com The damage is typically confined to the areas where the photosensitizer accumulates. rsc.org Given the lipophilic nature of the perylenequinone family, this compound is expected to preferentially accumulate in lipid-rich environments within the cell. nih.govmdpi.com

Research on related hypocrellins has identified several key subcellular targets:

Mitochondria: Studies on Hypocrellin B have shown that its photodynamic action can lead to significant damage to the structure and function of mitochondria in cancer cells. nih.gov As mitochondria are vital for cellular energy production and are key regulators of apoptosis (programmed cell death), damage to this organelle can effectively trigger cell death. mdpi.com

Cell Membrane: The plasma membrane is another primary target due to its high lipid content. Oxidation of membrane lipids and proteins can disrupt membrane integrity, leading to altered permeability and ultimately cell death. mdpi.com

Other Organelles: Depending on the specific derivative and cell type, other membranous structures such as the endoplasmic reticulum and lysosomes could also be targets.

Interaction with Cellular Macromolecules (e.g., proteins, nucleic acids, lipids in research models)

The ROS generated by photoactivated this compound are capable of inducing widespread damage to essential cellular macromolecules. frontiersin.orgcam.ac.uk

Lipids: Hypocrellins exhibit a strong affinity for lipids and are known to concentrate in cellular membranes. nih.govresearchgate.net The primary mechanism of damage is lipid peroxidation, where ROS attack unsaturated fatty acids in membrane phospholipids. nih.govresearchgate.net This process disrupts the structural integrity of the membrane, leading to increased permeability and eventual cell death. mdpi.comnih.gov

Proteins: Proteins are major targets for oxidative damage. frontiersin.orgfrontiersin.org ROS can cause the oxidation of amino acid side chains, leading to protein cross-linking, denaturation, and loss of function. This affects both structural proteins and enzymes, including critical components of cellular defense and metabolism like cytosolic enzymes and membrane-bound transport proteins. nih.gov

Nucleic Acids: DNA is also a significant target for photodynamic damage. frontiersin.orgnih.gov Research on Hypocrellin A has shown that photoactivation can induce single-strand breaks in DNA. spiedigitallibrary.org Notably, DNA located within or near the cell membrane appears to be more susceptible to this damage than nuclear DNA, likely due to the localization of the photosensitizer in lipid-rich environments. spiedigitallibrary.org This damage contributes to the cytotoxic and mutagenic potential of the compound.

Table 1: Interaction of Perylenequinones with Cellular Macromolecules
MacromoleculeMechanism of InteractionConsequenceReferences
Lipids (in membranes)ROS-mediated peroxidation of unsaturated fatty acids.Loss of membrane integrity, increased permeability, fluidity changes. nih.govresearchgate.netnih.gov
ProteinsOxidation of amino acid residues (e.g., tryptophan, methionine, cysteine).Enzyme inactivation, protein denaturation and cross-linking, disruption of function. frontiersin.orgfrontiersin.orgnih.gov
Nucleic Acids (DNA)Oxidative damage leading to single-strand breaks.Inhibition of replication and transcription, induction of apoptosis. nih.govspiedigitallibrary.orgnih.gov

Organelle-Specific Perturbations by this compound (e.g., mitochondrial dysfunction, cell membrane disruption)

The lipophilic nature of hypocrellins dictates their accumulation in specific cellular organelles, leading to localized damage. nih.govresearchgate.net

Cell Membrane Disruption: The cell membrane is a primary target. The extensive lipid peroxidation initiated by photoactivated this compound leads to a loss of the membrane's barrier function. nih.govresearchgate.net This results in increased permeability, depolarization of the membrane potential, and the leakage of intracellular components such as ions and metabolites, ultimately contributing to cell death. mdpi.comhkmj.org

Mitochondrial Dysfunction: Mitochondria are particularly vulnerable to damage by hypocrellins. nih.govresearchgate.net Upon photoactivation, the compound induces a swift decline in mitochondrial membrane potential (MMP). nih.govnih.govscienceopen.com This is followed by the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol. nih.govscienceopen.com The damage extends to the electron transport chain, impairing ATP synthesis and further escalating ROS production, creating a vicious cycle of oxidative stress and mitochondrial collapse. researchgate.netmdpi.com

Modulation of Intracellular Signaling Cascades by this compound (e.g., TGF/Smad, JNK pathways)

The cellular stress induced by this compound-mediated photodynamic action triggers a response from various intracellular signaling pathways that regulate cell fate.

TGF/Smad Pathway: In research models of fibrotic diseases, Hypocrellin A photodynamic therapy (PDT) has been observed to suppress the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. nih.govresearchgate.netnih.gov This pathway is a key regulator of cell proliferation and the production of extracellular matrix components. nih.gov By inhibiting this pathway, hypocrellin-based PDT can reduce abnormal cell proliferation and fibrosis. researchgate.net

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a critical stress-response pathway. mdpi.comnih.gov It is activated by the high levels of ROS generated during hypocrellin-mediated PDT. mdpi.com Activation of the JNK pathway is involved in the subsequent induction of apoptosis. frontiersin.orgcam.ac.uk

Mechanisms of Programmed Cell Death Induction by this compound (e.g., apoptosis, necrosis in in vitro models)

The ultimate fate of a cell exposed to photoactivated this compound is typically cell death, which can occur through either apoptosis or necrosis, depending on the intensity of the treatment. nih.govthieme-connect.com

Apoptosis: At lower concentrations and light doses, this compound primarily induces apoptosis, or programmed cell death. nih.govnih.gov This is a highly regulated process initiated by ROS-mediated mitochondrial damage. nih.govscienceopen.com The release of cytochrome c triggers the activation of a cascade of enzymes called caspases, notably initiator caspase-9 and executioner caspase-3. scienceopen.comnih.govijbs.com Activated caspases then orchestrate the systematic dismantling of the cell, leading to characteristic morphological changes like cell shrinkage, chromatin condensation, and DNA fragmentation. scienceopen.comptglab.com

Necrosis: In contrast, higher concentrations of the photosensitizer or more intense light exposure can lead to necrosis. nih.govijbs.com Necrosis is an unregulated form of cell death resulting from overwhelming cellular damage, particularly the catastrophic loss of cell membrane integrity. researchgate.netakadeum.com This leads to cell swelling and lysis, releasing cellular contents and often triggering an inflammatory response. ptglab.comakadeum.com

Table 2: Cell Death Mechanisms Induced by Perylenequinones
Death PathwayInducing ConditionsKey Molecular EventsReferences
ApoptosisLower dose/intensity of PDTROS generation, mitochondrial membrane potential collapse, cytochrome c release, caspase-9 and -3 activation, DNA fragmentation. nih.govnih.govscienceopen.comnih.gov
NecrosisHigher dose/intensity of PDTSevere lipid peroxidation, extensive membrane damage, loss of membrane integrity, cell lysis. researchgate.netnih.govijbs.com

Antimicrobial Mechanisms of this compound

The potent ROS-generating capability of this compound underlies its broad-spectrum antimicrobial activity. mdpi.commdpi.com This photodynamic mechanism is effective against various pathogens, including drug-resistant strains, as its multi-targeted action makes the development of resistance less likely. mdpi.com

Antibacterial Action Pathways (e.g., membrane permeability, respiratory enzyme inhibition in bacterial models)

Hypocrellins have demonstrated significant bactericidal activity, particularly against Gram-positive bacteria. mdpi.com

Membrane Permeability: The primary antibacterial target is the cell membrane. Photo-induced ROS cause severe damage to the bacterial membrane, leading to increased permeability and leakage of essential cytoplasmic contents like proteins and sugars. nih.gov This disruption of the membrane barrier is a key factor in bacterial cell death. hkmj.org The efficacy against Gram-negative bacteria is generally lower due to the presence of a protective outer lipopolysaccharide layer that can hinder the penetration of the photosensitizer. mdpi.com

Respiratory Enzyme Inhibition: The oxidative stress generated by this compound can also inhibit crucial metabolic functions. Studies have shown that the activity of respiratory chain dehydrogenases in the bacterial membrane is suppressed following treatment. nih.gov This impairment of respiratory metabolism compromises the cell's energy production and contributes to its inactivation.

Antifungal Action Pathways (e.g., cell wall/membrane disruption in fungal models)

This compound is expected to have potent antifungal properties, a characteristic well-documented for its parent compounds against various fungal pathogens like Candida albicans. mdpi.comnih.govnih.gov

Cell Wall/Membrane Disruption: The main mechanism of antifungal action is the disruption of the fungal cell wall and membrane. mdpi.com Photoactivation leads to the generation of ROS that damage these structures, causing fragmentation of the cell wall and increasing the permeability of the plasma membrane. mdpi.comnih.gov This leads to the induction of apoptosis through pathways involving mitochondrial dysfunction. nih.gov Furthermore, hypocrellins have been shown to inhibit key virulence factors in fungi, such as the formation of biofilms and the transition to the invasive hyphal form. nih.gov

Antiprotozoal Action Pathways (e.g., parasitic organism-specific targeting)

This compound is a natural polycyclic endoperoxide derived from the photooxidation of hypocrellin, a photodynamic pigment isolated from the fungus Hypocrella bambusae. mdpi.com Natural peroxides are recognized for a range of biological activities, including antiprotozoal effects, which may be associated with their capacity to release oxygen. researchgate.net The antiprotozoal action of compounds structurally related to this compound, such as other perylenequinones and endoperoxides, provides insight into its potential mechanisms.

The antiprotozoal activity of hypocrellins has been demonstrated against various parasitic organisms. For instance, Hypocrellin A has shown potent activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis, while Hypocrellin B was moderately active. nih.gov The mechanism for many endoperoxide-containing antiprotozoal drugs, such as artemisinin, involves a heme-mediated breakdown of the endoperoxide bridge. mdpi.com This reaction generates carbon-centered free radicals that are selectively toxic to the parasites. mdpi.com Given that this compound features an anthracene (B1667546) endoperoxide structure within its perylene (B46583) quinone framework, a similar pathway involving the generation of cytotoxic radicals within the parasite is a plausible mechanism of action. mdpi.com

The apicomplexan phylum, which includes parasites causing malaria and toxoplasmosis, contains mitochondria that have been validated as a drug target. frontiersin.org The selective activity of these compounds may also relate to the parasite's specific metabolic environment, such as the processes within its digestive vacuole, which could facilitate the activation of the endoperoxide bridge. nih.gov

Table 1: In Vitro Antileishmanial Activity of Related Hypocrellin Compounds

CompoundOrganismActivity Metric (IC50 in μg/ml)Reference
Hypocrellin ALeishmania donovani0.48 ± 0.04 nih.gov
Hypocrellin BLeishmania donovani2.5 ± 0.21 nih.gov

Antiviral Mechanisms of this compound

Perylenequinones, the class of compounds to which this compound belongs, are known for their photodynamic and antiviral properties. nih.govmdpi.com The antiviral mechanisms are largely rooted in their ability to act as photosensitizers, generating reactive oxygen species (ROS) that can damage viral components. researchgate.netnih.gov

The antiviral action of this compound and related compounds can be categorized into two primary pathways: direct viral inactivation and inhibition of the viral replication cycle.

Direct Virucidal Effects: The principal mechanism for direct inactivation is photodynamic. Upon exposure to light, photosensitizers like hypocrellins are excited to a triplet state. mdpi.com This excited molecule can then react with molecular oxygen (³O₂) via two pathways:

Type I Reaction: Involves electron or hydrogen transfer to a substrate, forming free radicals and anion radicals which then produce ROS like the superoxide anion (O₂·⁻). mdpi.com

Type II Reaction: Involves direct energy transfer to ground-state oxygen, generating highly reactive singlet oxygen (¹O₂). nih.govmdpi.com

These ROS, particularly singlet oxygen, can indiscriminately damage viral structures. For enveloped viruses, this often involves oxidation of lipids in the viral envelope and damage to surface proteins essential for fusion with host cells. nih.govnih.gov This photo-induced damage effectively inactivates the virus, rendering it non-infectious. nih.gov Studies on the related compound hypericin (B1674126) have shown it inactivates viral fusion function through the production of singlet oxygen. nih.gov This direct, damaging effect on viral components is a key virucidal pathway for photosensitizing perylenequinones. nih.govnih.gov

Inhibition of Viral Replication Cycles: Beyond direct inactivation, these compounds can interfere with the virus's ability to replicate within host cells. One demonstrated mechanism is the inhibition of viral entry. Research has shown that Hypocrellin A can bind to the receptor-binding domain of the SARS-CoV-2 spike protein, which prevents its interaction with the human ACE2 receptor, thereby blocking the virus from entering the host cell. nih.gov Inhibiting viral proteases is another critical target. plos.orgimrpress.com The papain-like protease (PLpro) of coronaviruses is essential for processing viral polyproteins needed for the replication machinery. plos.org Some natural compounds have been shown to inhibit these proteases, and this represents a potential, though less directly studied, mechanism for this compound. imrpress.com Furthermore, compounds that stabilize G-quadruplex structures in viral genomes can inhibit both viral genome replication and translation, representing another potential pathway for antiviral action. nih.gov

Fungal Self-Protection Mechanisms Against this compound Phototoxicity

Fungi that produce highly phototoxic secondary metabolites like perylenequinones must possess robust self-protection mechanisms to avoid autotoxicity. nih.govacs.org These defense strategies involve complex intracellular detoxification processes and modulation of the cellular redox state. researchgate.netnih.gov

Producing fungi employ several intracellular strategies to manage the toxicity of their own metabolites. A primary method involves actively exporting the toxic compounds out of the cell. researchgate.net This is accomplished by specialized membrane transporters. researchgate.netnih.gov

Key transporter families involved in this process include:

ATP-binding cassette (ABC) transporters: These use the energy from ATP hydrolysis to pump a wide range of molecules, including toxins, out of the cell. researchgate.netnih.gov

Major Facilitator Superfamily (MFS) transporters: These utilize chemiosmotic ion gradients to transport small molecules across membranes. researchgate.netnih.gov

Studies have shown that overexpressing these transporters can significantly increase hypocrellin production and confer resistance to the producing organism. researchgate.netnih.gov For example, overexpression of specific ABC and MFS transporters in a hypocrellin-producing fungus led to a 5-fold and 4-fold increase in production, respectively, highlighting their crucial role in detoxification by reducing intracellular toxin concentration. nih.gov Additionally, fungi employ enzymatic systems to neutralize the damaging ROS generated by the photosensitizers. Global regulators like AP1 can activate the expression of stress-response genes, including superoxide dismutase and catalase, which convert toxic ROS into less harmful molecules like hydrogen peroxide and water. researchgate.net

A critical defense strategy against perylenequinone phototoxicity is redox modulation. nih.govacs.org The toxicity of compounds like hypocrellin is linked to their quinone structure, which is highly photoactive. nih.gov Fungi protect themselves by chemically reducing the perylenequinone to a less toxic, non-photoactive form. nih.govacs.org

Evidence from studies on hypocrellins and the structurally related compound cercosporin (B1668469) suggests this is a common defense mechanism. nih.govacs.org The reduced form of these compounds has a significantly diminished capacity for photosensitization and is therefore less toxic. acs.org This conversion allows the fungus to safely store the compound or manage its intracellular concentration without suffering from its photodynamic effects. nih.gov Research indicates that under anaerobic conditions, the reduction of hypocrellins can lead to the formation of hypomycins, which are structurally different and less toxic, suggesting this reductive pathway serves both as a self-protection mechanism and a source of metabolic diversity. acs.org This ability to control the redox state of the perylenequinone is a universal and highly effective strategy for fungal self-defense. nih.gov

Table 2: Fungal Self-Protection Mechanisms Against Perylenequinone Toxicity

Mechanism CategorySpecific StrategyDescriptionReference
Intracellular DetoxificationToxin EffluxActive transport of perylenequinones out of the fungal cell via ABC and MFS transporters to reduce intracellular concentration. researchgate.netnih.gov
Enzymatic Neutralization of ROSUpregulation of antioxidant enzymes (e.g., superoxide dismutase, catalase) to convert reactive oxygen species into non-toxic molecules. researchgate.net
Redox ModulationChemical ReductionConversion of the photoactive and toxic quinone form of the compound into a stable, non-toxic reduced form (hydroquinone). nih.govacs.org

Iv. Structure Activity Relationship Sar Studies of Peroxyhypocrellin and Its Derivatives

Correlation of Peroxyhypocrellin Structural Features with Biological Activities

The potency of this compound and its analogues is determined by several key structural elements. Research into hypocrellins, the precursors to peroxyhypocrellins, provides significant insights into these relationships.

The endoperoxide bridge is a critical pharmacophore for the photodynamic activity of many compounds. nih.gov In the case of this compound, which is formed through the photooxidation of hypocrellin, this bridge is integral to its mechanism of action. asm.orgnih.govresearchgate.net The cleavage of the endoperoxide bridge upon light activation is believed to generate cytotoxic reactive oxygen species (ROS), which are responsible for the subsequent damage to cellular components and induction of cell death. mdpi.com While direct SAR studies modifying the endoperoxide bridge of this compound are not extensively documented, the essential role of this moiety is inferred from the broader class of endoperoxide-containing photosensitizers.

The nature and position of substituents on the perylenequinone skeleton significantly modulate the biological activity of hypocrellins and, by extension, their peroxy derivatives. A comparative study of Hypocrellin A (HA) and Hypocrellin B (HB), which differ in their side ring structures, reveals the influence of these substituents on photosensitizing activities. docksci.com HA demonstrates a stronger ability to generate active oxygen species such as singlet oxygen (¹O₂), superoxide (B77818) anions (O₂⁻), and hydroxyl radicals (•OH) compared to HB upon photosensitization. docksci.com This suggests that the structural differences in the side chains, which would be retained in their corresponding this compound forms, directly impact the efficiency of ROS generation and thus the photodynamic potency.

The photo-oxidation of hypocrellin A results in the formation of two cytotoxic this compound products. mdpi.com The specific cytotoxic activities of these and other derivatives are influenced by the substituents on the aromatic core.

Table 1: Comparative Photosensitizing and Biological Activities of Hypocrellin A and B.

CompoundKey Structural DifferenceRelative Ability to Generate ROSAntifungal Activity (Candida albicans)Antileishmanial Activity (IC50)
Hypocrellin ASeven-membered ring with two methyl groupsHigherPromising0.27 ± 0.03 µg/ml
Hypocrellin BSix-membered ring with a fused furan (B31954) ringLowerWeak12.7 ± 2.1 µg/ml

Data derived from comparative studies on Hypocrellin A and B, the precursors to peroxyhypocrellins. nih.govdocksci.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. longdom.orguou.ac.in For complex molecules like this compound, which possess multiple chiral centers, different stereoisomers can exhibit varied interactions with biological targets such as enzymes and receptors. libretexts.org The specific spatial arrangement of substituents can affect the binding affinity of the molecule to its target, its uptake into cells, and its metabolic stability. While specific studies detailing the stereochemical influences on this compound activity are limited, it is a critical factor to consider in the design of new, more potent derivatives. The differential biological activities observed between stereoisomers of other complex natural products underscore the importance of controlling stereochemistry in drug development. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are valuable tools in medicinal chemistry for predicting the activity of novel compounds and for understanding the key molecular properties that drive biological responses.

While specific QSAR models for this compound derivatives are not widely published, the principles of QSAR can be applied to this class of compounds. The development of a predictive QSAR model for this compound analogues would involve synthesizing a library of derivatives with diverse structural modifications and measuring their photodynamic and cytotoxic activities. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a model that relates the structural features (descriptors) to the observed activities. Such models, once validated, could accelerate the discovery of new and more effective this compound-based photosensitizers. nih.gov

The biological activity of a molecule is governed by its physicochemical properties. In QSAR studies, these properties are quantified by molecular descriptors. For photosensitizers like this compound, key descriptors likely to influence activity include:

Hydrophobicity (logP): This descriptor affects the compound's solubility, its ability to cross cell membranes, and its interaction with biological macromolecules.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to absorb light and participate in electron transfer reactions, which are crucial for ROS generation.

Steric Parameters: These descriptors, such as molar refractivity and van der Waals volume, describe the size and shape of the molecule, which can influence its binding to biological targets.

Topological Indices: These descriptors provide information about the connectivity and branching of the molecule's atomic framework.

The relationship between these descriptors and biological activity is often complex. For instance, an optimal level of hydrophobicity is generally required for effective photodynamic activity. The electronic properties are directly linked to the efficiency of the photosensitization process.

Table 2: Common Physicochemical Descriptors in QSAR Studies and Their Potential Relevance to this compound Activity.

Descriptor ClassSpecific Descriptor ExamplesPotential Influence on this compound Activity
HydrophobiclogP (Octanol-water partition coefficient)Membrane permeability, protein binding, and solubility.
ElectronicHOMO/LUMO energies, Dipole momentLight absorption, efficiency of intersystem crossing, and ROS generation.
StericMolar refractivity, Molecular volumeBinding affinity to biological targets and steric hindrance effects.
TopologicalWiener index, Connectivity indicesOverall molecular shape and size, which can impact interactions with cellular components.

Computational Chemistry Approaches in this compound SAR

Computational chemistry has become an indispensable tool in the exploration of the structure-activity relationships (SAR) of this compound and its derivatives. These computational methods offer profound insights into molecular interactions and the prediction of biological activities, which are often challenging to ascertain through experimental techniques alone. By facilitating the rational design of novel and more effective analogs, computational chemistry accelerates the drug discovery process.

Molecular docking is a computational method used to predict the most likely orientation of a ligand when it binds to a target molecule, such as a protein or nucleic acid, to form a stable complex. frontiersin.org This technique is instrumental in understanding the mechanism of action of this compound and its derivatives, and it guides the design of new compounds with improved binding affinity and selectivity.

The application of molecular docking extends to the precursors of this compound, such as hypocrellin A (HA). For example, research has delved into the interactions between hypocrellins and human serum albumin (HSA), a crucial transport protein. Docking studies have pinpointed specific subdomains within HSA where hypocrellins bind, revealing that the binding affinity is modulated by the substituents on the hypocrellin's core structure.

In the realm of photodynamic therapy (PDT), molecular docking is pivotal. The effectiveness of this compound as a photosensitizer hinges on its ability to accumulate in target tissues and generate reactive oxygen species upon light exposure. Docking simulations have been employed to forecast the binding of this compound derivatives to proteins associated with cancer, thereby aiding in the identification of candidates with a greater propensity for selective accumulation in tumor cells.

One study, for instance, combined molecular docking with spectroscopic methods to investigate the interaction between Hypocrellin A and telomeric G-quadruplex DNA. The findings indicated that HA binds effectively to the G-quadruplex structure, predominantly through π-π stacking interactions, which is significant given that G-quadruplexes are potential anticancer drug targets.

Table 1: Key Findings from Molecular Docking Studies of Hypocrellin Derivatives
CompoundTargetKey Interactions PredictedSignificance
Hypocrellin A (HA)Human Serum Albumin (HSA)Binding within specific subdomains, influenced by substituents.Understanding of drug transport and bioavailability.
This compound DerivativesCancer-related ProteinsPrediction of binding affinity and selectivity.Identification of potential photosensitizers for PDT.
Hypocrellin A (HA)Telomeric G-quadruplex DNAπ-π stacking interactions.Highlights potential as an anticancer agent targeting DNA secondary structures.

In contrast to the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of molecular interactions. plos.orgmdpi.com MD simulations track the motion of atoms and molecules over time, providing detailed insights into the stability of ligand-receptor complexes and any conformational changes that may occur upon binding. plos.orgmdpi.com

MD simulations are crucial for refining the binding poses of this compound and its derivatives as predicted by molecular docking. mdpi.com For instance, in the investigation of hypocrellin A's binding to human serum albumin, MD simulations confirmed the stability of the docked complexes. These simulations also identified the key amino acid residues involved in the interaction, underscoring the importance of hydrogen bonds and hydrophobic interactions in stabilizing the complex.

Furthermore, MD simulations have been utilized to study the behavior of this compound in various environments, such as in an aqueous solution or within a lipid bilayer that mimics a cell membrane. nih.gov These simulations are vital for understanding its solubility, permeability, and distribution, all of which are critical determinants of its biological activity.

In the context of its photosensitizing capabilities, MD simulations can shed light on the conformational dynamics of this compound in both its ground and excited states. This provides a deeper understanding of the mechanisms of intersystem crossing and the generation of singlet oxygen, which is essential for designing more efficient photosensitizers for PDT.

A combined experimental and computational study examining the binding of hypocrellin A and hypocrellin B to human serum albumin found that while both compounds bind to the same site on HSA, they do so with slightly different orientations and interaction energies. This explained the experimentally observed differences in their binding affinities and highlighted the specific hydrophobic and hydrogen bonding interactions that govern the binding process.

Table 2: Insights from Molecular Dynamics Simulations of Hypocrellin Derivatives
System SimulatedKey FindingsImplication for SAR
Hypocrellin A - Human Serum Albumin (HSA) ComplexConfirmed stability of the docked pose; identified key interacting amino acid residues.Provides a detailed understanding of the binding mechanism and stability.
This compound in Aqueous/Lipid EnvironmentsElucidated solubility, permeability, and distribution characteristics.Informs the design of derivatives with improved pharmacokinetic properties.
Photophysical Processes of this compoundInvestigated conformational dynamics in ground and excited states.Aids in the design of more efficient photosensitizers for PDT.
Hypocrellin A vs. Hypocrellin B with HSARevealed different binding orientations and interaction energies.Explains differences in binding affinities and guides modifications for enhanced binding.

V. Research Methodologies for Peroxyhypocrellin Analysis and Characterization

Advanced Analytical Techniques for Peroxyhypocrellin Quantification and Identification

A suite of advanced analytical techniques is essential for the purification, identification, and structural confirmation of this compound and its parent compounds. These methods provide the foundational data for understanding its chemical and photophysical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of hypocrellins. nih.gov Reversed-phase HPLC is commonly employed, allowing for the separation of different hypocrellin derivatives based on their polarity. In research settings, HPLC is used to monitor the production of hypocrellins in fungal cultures and to ensure the purity of the sample before its use in biological assays or further chemical modification. researchgate.net

The method's precision allows for the simultaneous determination of Hypocrellin A, B, and C in a single analytical run. nih.gov By establishing a calibration curve with known standards, the exact concentration of the compound in a solution can be determined. This is critical for standardizing the conditions used in subsequent photophysical and biological experiments.

Table 1: Representative HPLC Parameters for Hypocrellin Analysis
ParameterConditionReference
Column Reversed-phase C18 mdpi.commdpi.com
Mobile Phase Methanol:Water or Acetonitrile:Water gradients mdpi.comnih.gov
Detection Wavelength ~460-470 nm (for Perylenequinones) researchgate.net
Application Quantification and purity assessment of Hypocrellin A and B nih.gov

Mass Spectrometry (MS and MS/MS) for Structural Confirmation and Metabolite Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of this compound and its precursors. It provides a highly accurate mass-to-charge ratio (m/z), which helps in determining the molecular formula of the compound. acs.org

Tandem mass spectrometry (MS/MS) is further utilized to fragment the molecule and analyze the resulting patterns. This fragmentation data provides detailed structural information, allowing researchers to confirm the core structure and identify the positions of various functional groups. nih.gov In biological studies, LC-MS/MS is indispensable for metabolite profiling. After cells are treated with a hypocrellin, this technique can identify how the compound is metabolized, or it can be used in proteomic approaches to identify cellular proteins that are altered as a result of the photodynamic treatment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation in SAR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules like this compound. Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. uobasrah.edu.iqresearchgate.net

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the unambiguous assignment of the entire chemical structure. scielo.brhyphadiscovery.com This level of detail is crucial for Structure-Activity Relationship (SAR) studies, where researchers synthesize various derivatives of a parent compound to understand how specific structural modifications affect its biological activity. nih.gov NMR is used to confirm that the desired chemical modifications have been successfully made. nih.gov

Table 2: Key NMR Techniques in Hypocrellin Structural Analysis
NMR ExperimentInformation ProvidedReference
1H NMR Identifies the chemical environment and number of different types of protons. nih.govresearchgate.net
13C NMR Identifies the number and type of carbon atoms (e.g., C=O, aromatic C, CH3). uobasrah.edu.iqmdpi.com
COSY Shows correlations between protons that are coupled (typically on adjacent carbons). scielo.br
HSQC/HMQC Correlates protons with the carbon atoms they are directly attached to. scielo.brmdpi.com
HMBC Shows long-range correlations between protons and carbons (2-3 bonds away), revealing the overall carbon skeleton. hyphadiscovery.commdpi.com

UV-Vis Spectroscopy for Photophysical Property Assessment in Research Models

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for assessing the photophysical properties of photosensitizers like the hypocrellins. This technique measures the absorption of light at different wavelengths. The resulting spectrum reveals the wavelengths at which the compound absorbs light most strongly (λmax), which is critical for determining the appropriate light source to use for activation in PDT experiments. nih.govresearchgate.net

Hypocrellins are known for their strong absorption in the visible light region. mdpi.com The exact position and intensity of the absorption bands can be influenced by environmental factors such as solvent polarity. mdpi.combiointerfaceresearch.com This phenomenon, known as solvatochromism, is studied using UV-Vis spectroscopy to understand how the compound might behave in different biological environments, such as in aqueous media versus lipid membranes. ijcce.ac.irresearchgate.net For instance, aggregation in polar solvents can lead to shifts in the absorption spectrum and a reduction in reactive oxygen species generation. mdpi.com

Table 3: UV-Vis Absorption Maxima (λmax) of Hypocrellins
CompoundSolvent/ConditionAbsorption Maxima (λmax)Reference
Hypocrellin ANot specified~470 nm, 545 nm, 585 nm nih.govresearchgate.net
ent-shiraiachrome ACH3CN430 nm, 540 nm, 580 nm acs.org
Hypocrellin BNot specifiedAbsorption peaks are somewhat red-shifted compared to Hypocrellin A. mdpi.com

Biological Assay Methodologies for this compound Research

To investigate the therapeutic potential and mechanism of action of this compound, researchers rely on a variety of biological assays, with in vitro cell culture models being the most common starting point.

Microbial Culture Assays for Antimicrobial Efficacy and Mechanisms

Microbial culture assays are fundamental in determining the antimicrobial potential of this compound. These in vitro tests are designed to assess the compound's ability to inhibit or kill various microorganisms, including bacteria and fungi. Standard methods such as broth microdilution and disk diffusion are employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of clinically relevant pathogens.

While direct studies on this compound's antimicrobial activity are limited in publicly available research, studies on its precursor, Hypocrellin A, provide valuable insights. For instance, research has demonstrated the antimicrobial activity of Hypocrellin A against a range of microorganisms. nih.gov The mechanism of action is often linked to the generation of reactive oxygen species (ROS) upon photoactivation, which can damage cellular components of the microbes. mdpi.comnih.gov This photodynamic activity is a key area of investigation in understanding the antimicrobial effects of hypocrellin compounds.

The antibacterial mechanism of Hypocrellin A against Staphylococcus aureus has been shown to involve damage to the bacterial cell wall and inhibition of membranous enzymes, ultimately leading to cell death. nih.gov These findings suggest that this compound may exhibit similar mechanisms of antimicrobial action.

Table 1: Antimicrobial Activity of Hypocrellin A Against Various Pathogens Data extracted from studies on Hypocrellin A, a precursor to this compound.

MicroorganismAssay TypeResults (IC50/MIC)Reference
Candida albicansBroth MicrodilutionIC50: 0.65 µg/mL; MIC: 1.41 µg/mL nih.gov
Staphylococcus aureusBroth Microdilution- nih.gov
Methicillin-resistant S. aureusBroth Microdilution- nih.gov
Pseudomonas aeruginosaBroth Microdilution- nih.gov
Mycobacterium intracellulareBroth Microdilution- nih.gov

Biochemical Assays for Enzyme Activity Modulation and ROS Detection

Biochemical assays are crucial for dissecting the molecular mechanisms through which this compound exerts its effects. These assays can reveal how the compound interacts with and modulates the activity of specific enzymes and its capacity to generate reactive oxygen species (ROS).

Enzyme Activity Modulation: Studies on related perylenequinone compounds suggest that they can interact with and inhibit the activity of various enzymes. nih.gov For this compound, researchers would typically employ enzyme inhibition assays using purified enzymes to determine its inhibitory potential and mechanism (e.g., competitive, non-competitive). Molecular docking studies can further elucidate the binding interactions between this compound and the active site of target enzymes. acs.org

ROS Detection: A significant aspect of this compound's biological activity, particularly in the context of photodynamic therapy, is its ability to generate ROS upon light activation. nih.gov Various biochemical assays are used to detect and quantify these highly reactive molecules.

Commonly used methods include:

Fluorogenic Probes: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and hydroxyphenyl fluorescein (B123965) (HPF) become fluorescent upon oxidation by ROS, allowing for their detection and quantification. nih.gov

Chemiluminescent Probes: Luminol and its derivatives can be used to detect ROS through the emission of light.

Electron Spin Resonance (ESR) Spectroscopy: This technique can directly detect and identify specific free radical species.

These assays are critical for confirming the role of ROS in the biological activities of this compound and for understanding the specific types of ROS generated (e.g., singlet oxygen, superoxide (B77818) anion). nih.gov

Advanced Microscopy Techniques for Cellular Localization and Morphological Changes

Advanced microscopy techniques are indispensable for visualizing the interaction of this compound with cells at a subcellular level and for observing the resulting morphological alterations.

Cellular Localization: Fluorescence microscopy, particularly confocal microscopy, is a powerful tool for determining the intracellular localization of this compound. By exploiting the intrinsic fluorescence of the compound or by tagging it with a fluorescent probe, researchers can track its uptake and distribution within different cellular compartments, such as the mitochondria, endoplasmic reticulum, or lysosomes. Studies on hypocrellin derivatives have shown that their intracellular distribution can vary depending on the specific chemical structure.

Morphological Changes: Microscopic examination of cells treated with this compound can reveal significant information about its cytotoxic effects. Techniques such as phase-contrast microscopy, differential interference contrast (DIC) microscopy, and electron microscopy (both transmission and scanning) are used to observe changes in cell shape, membrane integrity, and organelle structure. For instance, signs of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, can be identified. nih.gov Electron microscopy provides high-resolution images of ultrastructural changes, such as mitochondrial swelling or endoplasmic reticulum stress. nih.gov

Table 2: Advanced Microscopy Techniques for this compound Analysis

TechniqueApplicationInformation Gained
Confocal Fluorescence Microscopy Cellular LocalizationSubcellular distribution of this compound
Phase-Contrast Microscopy Morphological ChangesReal-time observation of changes in cell shape and viability
Transmission Electron Microscopy Ultrastructural ChangesHigh-resolution imaging of organelle damage
Scanning Electron Microscopy Surface MorphologyVisualization of changes to the cell surface

Transcriptomic and Proteomic Profiling in Response to this compound Exposure

To gain a comprehensive understanding of the cellular response to this compound, researchers employ high-throughput "omics" technologies, specifically transcriptomics and proteomics. These approaches allow for the global analysis of changes in gene and protein expression, respectively, providing insights into the pathways and processes affected by the compound.

Transcriptomic Profiling: Techniques such as microarray analysis and RNA sequencing (RNA-seq) are used to measure the expression levels of thousands of genes simultaneously in cells exposed to this compound. nih.govresearchgate.net This can reveal the upregulation or downregulation of genes involved in various cellular processes, including stress responses, apoptosis, and metabolic pathways. nih.gov Bioinformatic analysis of the transcriptomic data helps to identify key signaling pathways and regulatory networks that are perturbed by the compound. mdpi.com

Proteomic Profiling: Proteomic analysis complements transcriptomics by providing a direct measure of the proteins present in the cell and their abundance. nih.govresearchgate.net Techniques like two-dimensional gel electrophoresis (2D-GE) followed by mass spectrometry (MS), or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods, are used to identify and quantify changes in the proteome. mdpi.com This can reveal alterations in the levels of proteins involved in cellular structure, enzyme activity, and signaling cascades, providing a functional context to the transcriptomic data.

The integration of transcriptomic and proteomic data provides a powerful, systems-level view of the cellular response to this compound, enabling the identification of potential biomarkers of exposure and a deeper understanding of its mechanism of action. nih.govnih.govresearchgate.netmdpi.com

Vi. Future Directions and Emerging Frontiers in Peroxyhypocrellin Research

Addressing Current Challenges in Peroxyhypocrellin Research Translation

The clinical translation of peroxyhypocrellins is currently hampered by limitations in their photoabsorption properties and delivery to target tissues. Addressing these challenges is a primary focus of ongoing research.

A significant limitation of hypocrellins, including peroxyhypocrellins, is their weak absorption within the therapeutic window of photodynamic therapy (PDT), which is typically between 600 and 900 nm. mdpi.com To improve tissue penetration and therapeutic efficacy, researchers are exploring various strategies to shift the photoabsorption of these compounds to longer wavelengths.

One approach involves the chemical modification of the hypocrellin structure. The synthesis of amino-substituted hypocrellin B derivatives has been shown to significantly enhance absorption in the red light spectrum. nih.gov These modifications are designed to fine-tune the photophysical and photochemical properties of the molecule, making them more suitable for PDT applications. mdpi.com

Table 1: Strategies to Enhance Photoabsorption of Hypocrellins

Strategy Mechanism Outcome Reference
Chemical Modification Synthesis of amino-substituted derivatives. Enhanced absorption in the red light spectrum. nih.gov

| Supramolecular Complexation | Formation of host-guest complexes with perylene (B46583) diimide-based metallacages. | Increased singlet oxygen generation via Fluorescence Resonance Energy Transfer (FRET). | nih.govnih.gov |

The inherent hydrophobicity and non-specific tissue distribution of peroxyhypocrellins pose significant hurdles for their delivery in biological systems. mdpi.comfrontiersin.org To address these issues, nanotechnology-based drug delivery systems are being extensively investigated.

Nano-formulations, such as liposomes, polymeric nanoparticles, and nano-emulsions, offer a promising approach to improve the solubility and targeted delivery of hypocrellins. tandfonline.comnih.govnih.gov These nanocarriers can encapsulate or covalently bind hypocrellin molecules, enhancing their water solubility, prolonging their circulation time, and improving their penetration into tumor tissues. tandfonline.comnih.gov

For targeted delivery, nanoparticles can be modified with specific ligands. For instance, transferrin-modified nanoparticles have been developed to target transferrin receptor-positive tumor cells, thereby enhancing the accumulation of Hypocrellin A in cancer cells. frontiersin.org The use of materials like Poly(D,L-Lactide-co-glycolide) (PLGA) and carboxymethyl chitosan (B1678972) (CMC) in nanoparticle formulation has also been shown to improve the water-solubility of Hypocrellin A. frontiersin.org

Table 2: Nanoparticle-Based Delivery Systems for Hypocrellins

Nanoparticle System Key Features Therapeutic Advantage Reference
PLGA and CMC Nanoparticles Encapsulates Hypocrellin A. Improves water-solubility. frontiersin.org
Transferrin-Modified Nanoparticles Targeted delivery to transferrin receptor-positive cells. Enhanced tumor-specific accumulation. frontiersin.org

| Liposomes and Polymeric Nanoparticles | Versatile nano-formulations. | Improved solubility, prolonged circulation, and enhanced tumor penetration. | tandfonline.comnih.govnih.gov |

Exploration of Novel Biological Activities and Mechanistic Insights

Beyond their well-established photodynamic effects, researchers are exploring other biological activities of peroxyhypocrellins and delving deeper into their mechanisms of action.

Recent preclinical studies have revealed that hypocrellins possess immunomodulatory properties. Hypocrellin A has been shown to differentially modulate Major Histocompatibility Complex (MHC)-restricted antigen presentation pathways. nih.govnih.gov Specifically, it inhibits the class II MHC-restricted presentation of exogenous antigens and the cytosolic pathway of endogenous antigen presentation in dendritic cells. nih.govnih.govsemanticscholar.org This suggests that hypocrellins could potentially be used to modulate immune responses in various disease contexts. However, Hypocrellin A did not affect the expression of class I and class II MHC molecules on dendritic cells or their phagocytic activity. nih.gov

The investigation into the immunomodulatory effects of natural products is a growing field, with compounds being tested in various animal models of autoimmunity. mdpi.com Further preclinical studies are warranted to fully elucidate the immunomodulatory potential of peroxyhypocrellins and their derivatives. nih.gov

The primary mechanism of action for hypocrellin-based PDT is the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death. tandfonline.comnih.gov Research has shown that Hypocrellin A-mediated PDT induces apoptosis in cancer cells through a ROS-mediated mitochondrial signaling pathway. nih.govresearchgate.net This process involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3, -7, and -9. nih.govresearchgate.net

Emerging research is also exploring the impact of hypocrellins on other critical signaling pathways involved in cancer progression, such as the WNT, MAPK, and PI3K/AKT pathways. nih.gov The activation of stress kinase pathways, including the JNK pathway, has also been implicated in PDT-induced apoptosis. nih.gov Understanding how peroxyhypocrellins interact with these and other cellular pathways could unveil novel therapeutic targets and applications.

Advanced Biotechnological Approaches for this compound Production

The traditional extraction of hypocrellins from their natural fungal sources is often inefficient. tandfonline.com To meet the growing demand for these compounds, advanced biotechnological approaches for their production are being developed.

Submerged fermentation of fungi such as Shiraia bambusicola is a promising alternative to extraction from wild sources. mdpi.com The optimization of fermentation conditions, including medium composition, temperature, pH, and aeration, is crucial for maximizing the yield of hypocrellins. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com

Metabolic engineering and synthetic biology offer powerful tools to enhance hypocrellin production. The use of CRISPR/Cas9 gene-editing technology to rewire the metabolic flux in S. bambusicola has resulted in a significant increase in hypocrellin yield. nih.gov Strategies such as overexpressing key biosynthetic genes, like alpha-amylase, can improve the utilization of carbon sources and boost the production of hypocrellin precursors like acetyl-CoA and malonyl-CoA. mdpi.complos.org

Furthermore, synthetic biology approaches are being explored to establish heterologous production systems for complex natural products. researchgate.netmdpi.comscienceopen.com Developing such systems for peroxyhypocrellins could provide a sustainable and scalable production platform for these valuable compounds.

Table 3: Biotechnological Strategies for Enhanced Hypocrellin Production

Approach Method Impact on Production Reference
Fermentation Optimization Adjusting medium components, pH, temperature, and aeration. Maximizes yield in submerged cultures. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com
Metabolic Engineering CRISPR/Cas9 gene editing in Shiraia bambusicola. Significant increase in hypocrellin yield. nih.gov
Gene Overexpression Overexpression of genes like alpha-amylase. Improved carbon source utilization and precursor supply. plos.org

| Synthetic Biology | Development of heterologous production systems. | Potential for sustainable and scalable production. | researchgate.netmdpi.comscienceopen.com |

Synthetic Biology and Metabolic Engineering for Precision Biosynthesis

The precise and efficient synthesis of this compound is a key objective for its broader application. Synthetic biology and metabolic engineering offer powerful tools to achieve this goal by redesigning microbial hosts to function as cellular factories. nih.govmdpi.com These disciplines move beyond traditional chemical synthesis, aiming to harness and optimize biological pathways for targeted compound production. mathworks.com

At the core of this approach is the elucidation of the this compound biosynthetic pathway. While the complete pathway for hypocrellins is still under investigation, key enzymatic steps and precursor molecules are being identified. acs.orgnih.gov Perylenequinone biosynthesis, the class to which this compound belongs, originates from the polyketide pathway, with acetyl-CoA serving as the initial precursor. frontiersin.orgnih.gov Through a series of enzymatic reactions, a polyketide chain is assembled and subsequently modified by tailoring enzymes to create the complex perylenequinone structure. nih.gov

Metabolic engineering strategies can be employed to enhance the production of this compound by optimizing the flux through this pathway. This can involve:

Downregulation of competing pathways: By reducing the activity of pathways that divert precursors away from this compound synthesis, metabolic resources can be channeled towards the desired product.

Enhancing precursor supply: Engineering central metabolism to produce more acetyl-CoA can provide the necessary building blocks for increased this compound synthesis. frontiersin.orgnih.gov

Synthetic biology provides a more radical approach, enabling the design and construction of novel biosynthetic pathways or the transfer of the entire this compound pathway into a more tractable host organism. mdpi.comnih.gov This "plug-and-play" approach with genetic components allows for the creation of microbial strains specifically designed for high-level, precision biosynthesis of this compound and its analogues.

Table 1: Key Strategies in Metabolic Engineering for Enhanced this compound Production

StrategyDescriptionPotential Impact on this compound Biosynthesis
Gene OverexpressionIncreasing the cellular levels of key enzymes in the biosynthetic pathway.Can alleviate bottlenecks and increase the rate of this compound formation.
Gene Knockout/DownregulationRemoving or reducing the expression of genes in competing metabolic pathways.Redirects metabolic flux towards the this compound pathway, increasing precursor availability.
Pathway OptimizationBalancing the expression of multiple genes within the pathway to ensure smooth metabolic flow.Prevents the accumulation of toxic intermediates and maximizes the final product yield.
Precursor Supply EnhancementEngineering central metabolism to produce higher levels of starting materials like acetyl-CoA.Provides the necessary building blocks to support high-titer this compound production.

Heterologous Expression Systems for Scalable Production of this compound and Analogues

The native producers of hypocrellins, fungi of the genera Hypocrella and Shiraia, are often not ideal for large-scale industrial production due to slow growth rates and complex culture conditions. Heterologous expression, the transfer of the this compound biosynthetic pathway into a well-characterized and easily cultivable host, offers a promising solution for scalable production. frontiersin.orgtaylorandfrancis.com

Several microbial platforms are suitable for the heterologous production of fungal secondary metabolites:

Saccharomyces cerevisiae (Baker's Yeast): This yeast is a workhorse of industrial biotechnology, boasting a well-understood genetic system and a long history of safe use in fermentation processes. nih.govfrontiersin.org Its eukaryotic nature makes it suitable for expressing fungal enzymes that may require post-translational modifications. mdpi.comresearchgate.net

Aspergillus species: Filamentous fungi like Aspergillus oryzae and Aspergillus nidulans are excellent hosts for producing other fungal natural products. frontiersin.org Their close evolutionary relationship to the native hypocrellin producers may facilitate the correct folding and activity of the biosynthetic enzymes.

Escherichia coli: While a prokaryote, E. coli offers rapid growth and straightforward genetic manipulation, making it a cost-effective option for producing certain components of the biosynthetic pathway. nih.gov However, expressing complex eukaryotic enzyme pathways can be challenging. taylorandfrancis.com

The successful implementation of a heterologous expression system for this compound will depend on several factors, including the proper transfer and expression of the entire biosynthetic gene cluster, ensuring the host produces the necessary precursors, and optimizing fermentation conditions to maximize yield. frontiersin.org Furthermore, these systems can be engineered to produce novel analogues of this compound by introducing or modifying tailoring enzymes within the pathway. taylorandfrancis.com

Table 2: Comparison of Potential Heterologous Hosts for this compound Production

Host OrganismAdvantagesChallenges
Saccharomyces cerevisiaeWell-characterized genetics, robust fermentation, GRAS status. nih.govfrontiersin.orgMay require codon optimization for efficient expression of fungal genes.
Aspergillus speciesEukaryotic system, good for expressing fungal enzymes, proven for other secondary metabolites. frontiersin.orgMore complex genetics and slower growth compared to yeast.
Escherichia coliRapid growth, simple genetics, low-cost cultivation. nih.govLack of post-translational modifications, potential for protein misfolding. taylorandfrancis.com

Integration of Omics Technologies for Comprehensive this compound Research

A deep understanding of the biological effects of this compound at a systemic level is crucial for its development as a therapeutic agent. "Omics" technologies, which allow for the large-scale study of biological molecules, provide a powerful toolkit for this purpose. These approaches include genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites). nih.govyoutube.com

Multi-omics Data Analysis for Systems-Level Understanding of this compound Effects

By integrating data from multiple omics platforms, researchers can construct a comprehensive picture of how this compound interacts with and perturbs biological systems. nih.govembopress.orged.ac.uk For example, a multi-omics study could simultaneously measure changes in gene expression, protein abundance, and metabolite levels in cancer cells treated with this compound. This integrated dataset could reveal the signaling pathways that are activated or inhibited by the compound, identify novel cellular targets, and uncover mechanisms of action that would be missed by studying a single molecular class in isolation. mdpi.commdpi.comnih.gov

Network-based approaches are particularly useful for integrating multi-omics data, as they can model the complex interactions between different types of molecules. nih.gov By constructing and analyzing these molecular networks, it is possible to identify key nodes and pathways that are critical to the cellular response to this compound.

Table 3: Applications of Omics Technologies in this compound Research

Omics TechnologyInformation GainedRelevance to this compound Research
GenomicsGenetic variations that may influence sensitivity to this compound.Identification of patient populations most likely to respond to therapy.
TranscriptomicsChanges in gene expression in response to this compound treatment.Elucidation of the primary cellular pathways affected by the compound.
ProteomicsAlterations in protein levels and post-translational modifications.Identification of direct protein targets and downstream signaling events.
MetabolomicsShifts in the cellular metabolic profile.Understanding the impact of this compound on cellular energy and biosynthesis.

Computational Biology and Artificial Intelligence in this compound Discovery and Optimization

The vast and complex datasets generated by omics technologies require sophisticated computational tools for analysis and interpretation. Computational biology and artificial intelligence (AI) are playing an increasingly important role in drug discovery and development, and these technologies hold immense promise for advancing this compound research. nih.govnih.govusc.edu

AI algorithms, such as machine learning and deep learning, can be trained on large biological datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. nih.govresearchgate.netnih.gov In the context of this compound, AI could be used to:

Predict the bioactivity of novel this compound analogues: By training a model on the chemical structures and known activities of a library of compounds, it may be possible to predict the therapeutic potential of new, computationally designed molecules. oxfordglobal.com

Identify biomarkers for treatment response: AI algorithms can analyze patient data to identify genetic or molecular signatures that correlate with a positive response to this compound therapy. researchgate.netsymbioti.ca

Optimize treatment protocols: Machine learning models could be used to personalize treatment regimens by predicting the optimal parameters for individual patients. scienceopen.com

Computational biology also provides tools for modeling and simulating the interactions between this compound and its biological targets at a molecular level. These simulations can provide insights into the mechanism of action and guide the design of more potent and selective derivatives.

The integration of these computational approaches with experimental research will create a powerful feedback loop, where computational predictions guide experimental design, and experimental results are used to refine and improve computational models. This synergy has the potential to dramatically accelerate the pace of this compound discovery and optimization.

Q & A

Basic Research Questions

Q. What are the primary methods for identifying and characterizing Peroxyhypocrellin in natural sources?

  • Methodological Answer : this compound (C₃₀H₂₆O₁₂) is typically identified via high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy, given its distinct absorption properties. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) and mass spectrometry (MS) for molecular weight confirmation . For natural sources like Hypocrella bambusae, extraction protocols involve methanol or ethyl acetate under controlled pH, followed by column chromatography for purification .

Q. How can researchers validate the purity of isolated this compound?

  • Methodological Answer : Purity validation requires a combination of analytical techniques:

  • Chromatography : Use HPLC or thin-layer chromatography (TLC) with a standardized mobile phase to confirm a single peak/spot.
  • Spectroscopy : Compare UV-Vis and NMR spectra against published reference data.
  • Melting Point Analysis : Consistent melting points across repeated trials indicate purity .

Q. What in vitro assays are commonly used to assess this compound’s pharmacological activities?

  • Methodological Answer :

  • Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
  • Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Cytotoxicity : MTT assay on cell lines (e.g., HeLa or HEK293) to evaluate IC₅₀ values.
    Ensure negative controls (e.g., solvent-only) and triplicate measurements for statistical validity .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield and scalability?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst concentration).
  • Analytical Monitoring : Track intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps.
  • Scale-Up Strategies : Apply kinetic studies to avoid side reactions during pilot-scale synthesis. Reference precedents from structurally similar quinone derivatives for reaction condition guidance .

Q. What strategies resolve contradictions in this compound’s reported spectral data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare NMR and MS data from multiple studies using tools like PRISMA guidelines to identify outliers .
  • Experimental Replication : Reproduce isolation protocols under identical conditions to verify spectral consistency.
  • Quantum Chemical Calculations : Use computational tools (e.g., DFT) to simulate NMR shifts and cross-validate experimental data .

Q. How to design a mechanistic study to investigate this compound’s reactive oxygen species (ROS) generation in cancer cells?

  • Methodological Answer :

  • ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) with flow cytometry or confocal microscopy.
  • Pathway Inhibition : Use ROS scavengers (e.g., N-acetylcysteine) or gene knockout models (e.g., CRISPR-Cas9 for antioxidant enzymes) to establish causality.
  • Omics Integration : Pair with transcriptomic/proteomic profiling to map ROS-mediated signaling pathways .

Q. What experimental approaches ensure this compound’s stability during long-term storage and in vivo administration?

  • Methodological Answer :

  • Stability Testing : Accelerated degradation studies under varying temperatures, pH, and light exposure (ICH Q1A guidelines).
  • Formulation Strategies : Use lyophilization or nanoencapsulation to enhance solubility and half-life.
  • In Vivo PK/PD : Monitor plasma concentration-time profiles via LC-MS/MS to assess bioavailability and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.